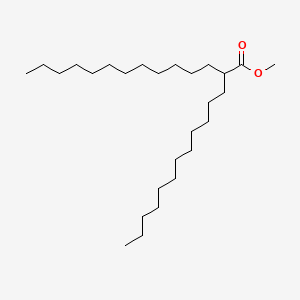

Methyl 2-dodecyltetradecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

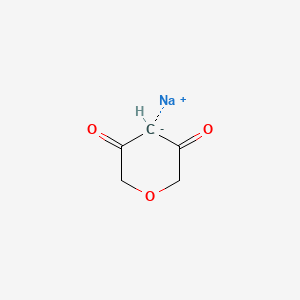

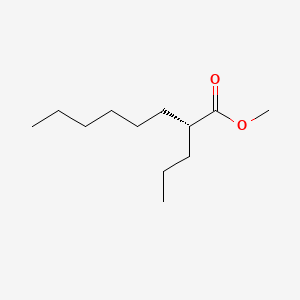

Methyl 2-dodecyltetradecanoate is a chemical compound with the molecular formula C27H54O2 and a molecular weight of 410.72 . It is used as a reactant in the synthesis of muramyldipeptide lipophilic derivatives .

Molecular Structure Analysis

The molecular structure of Methyl 2-dodecyltetradecanoate consists of a long carbon chain with a methyl ester group at one end . The InChI representation of the molecule isInChI=1S/C27H54O2/c1-4-6-8-10-12-14-16-18-20-22-24-26(27(28)29-3) .

Scientific Research Applications

Environmental Applications : A study on foam fractionation using dodecyl dimethyl betaine as the collector highlighted its effectiveness in removing harmful non-surface-active materials, including dyes like methyl orange, from water. This suggests potential environmental applications in water treatment and pollution control (Zhang, Wu, & Liu, 2015).

Biodegradation and Oxidation : The oxidative degradation of methyl ketones, including 2-tridecanone, by bacterial strains such as Pseudomonas multivorans and Pseudomonas aeruginosa, demonstrates the role of specific compounds in biodegradation and environmental detoxification processes (Forney & Markovetz, 1968).

Materials Science and Polymerization : The study of polymers from fatty acids, including the synthesis of poly(ω-hydroxytetradecanoate) from methyl ω-hydroxytetradecanoic acid, reveals applications in creating bioplastics with potential uses in packaging and other industries (Liu et al., 2011).

Catalysis and Chemical Reactions : Research on metal–organic frameworks with unique high-connected binodal network topologies, involving compounds like dodecyl chains, indicates applications in catalysis and the development of novel materials for chemical reactions (Cui et al., 2012).

Surfactants and Corrosion Inhibition : A novel series of cationic surfactants, including dodecyl-based compounds, were evaluated as corrosion inhibitors for carbon steel pipelines, demonstrating the chemical's potential in industrial applications (Hegazy et al., 2016).

properties

IUPAC Name |

methyl 2-dodecyltetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-4-6-8-10-12-14-16-18-20-22-24-26(27(28)29-3)25-23-21-19-17-15-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRASMMUQCSPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-dodecyltetradecanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)